1-Tetradecyl-4-methylpyridinium bromide
CAS No.:
Cat. No.: VC13571920
Molecular Formula: C20H36BrN
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36BrN |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 4-methyl-1-tetradecylpyridin-1-ium;bromide |
| Standard InChI | InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | UCWMTJOAMHHQIW-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] |
| Canonical SMILES | CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 1-tetradecyl-4-methylpyridinium bromide typically involves a nucleophilic substitution reaction between 4-picoline (4-methylpyridine) and 1-bromotetradecane. As described in a seminal study, the reaction proceeds under reflux conditions in absolute ethanol over 24 hours, yielding the quaternary ammonium salt . Subsequent purification involves recrystallization from ethanol-diethyl ether mixtures, achieving yields exceeding 80% . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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NMR (CDCl): Signals at δ 0.86 ppm (terminal methyl group), 1.27 ppm (methylene chain), 2.67 ppm (pyridinium methyl group), and 4.92 ppm (N-CH group) .
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NMR: Peaks at 14.03 ppm (alkyl chain CH), 22.60–31.8 ppm (methylene carbons), and 158.7 ppm (pyridinium ring carbons) .
Crystallographic and Spectroscopic Features
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3,100–3,000 cm (C–H stretching of the pyridinium ring) and 720 cm (C–Br vibration) . X-ray diffraction studies of analogous compounds suggest a layered smectic A mesophase structure, driven by the interplay of hydrophobic alkyl chains and ionic head groups .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) data indicate a complex phase transition profile:
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Crystalline-to-smectic transition: Observed at 99°C (Cr1 → Cr2) .
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Smectic-to-isotropic transition: Occurs at 268°C (SmA → I), accompanied by decomposition .
Optical microscopy reveals focal-conic fan textures characteristic of smectic ordering, with homeotropic alignment in thin films .
Solubility and Surface Activity
The compound exhibits limited water solubility (<1 mM at 25°C) but dissolves readily in polar organic solvents like ethanol and acetone . Surface tension measurements in ethanol solutions show a critical micelle concentration (CMC) of 0.27 mM at 298 K, decreasing with temperature due to enhanced hydrophobic interactions .
Micellization and Thermodynamics
Micellar Growth Dynamics
Static light scattering and conductometry studies demonstrate that 1-tetradecyl-4-methylpyridinium bromide forms spherical micelles in aqueous solutions, transitioning to rod-like structures at higher concentrations . The aggregation number () increases from 45 ± 3 at 0.5×CMC to 120 ± 10 at 2×CMC, reflecting counterion-mediated stabilization .
Thermodynamic Parameters
Temperature-dependent CMC studies (298–318 K) yield the following parameters for micellization :
| Parameter | Value |
|---|---|
| ΔG | −28.5 kJ/mol |
| ΔH | +15.2 kJ/mol |
| ΔS | +145 J/(mol·K) |
The positive ΔH and ΔS values suggest an entropy-driven process dominated by hydrophobic dehydration .
Functional Applications
Antimicrobial Activity
1-Tetradecyl-4-methylpyridinium bromide exhibits broad-spectrum antimicrobial efficacy:
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Gram-positive bacteria: Minimum inhibitory concentration (MIC) = 8 μg/mL against Staphylococcus aureus .
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Gram-negative bacteria: MIC = 16 μg/mL against Escherichia coli .
Mechanistic studies attribute this activity to membrane disruption via electrostatic interactions with phospholipid head groups .
Materials Science Applications
In ionic liquid crystals, the compound serves as a cationic component for lanthanide-based metallomesogens. Substitution of the bromide counterion with tetrakis(β-diketonato)lanthanide(III) complexes enables the design of luminescent materials with tunable mesophases .
Future Directions
Ongoing research explores its utility in:
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